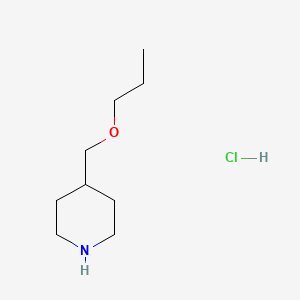

4-(Propoxymethyl)piperidine hydrochloride

Übersicht

Beschreibung

4-(Propoxymethyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H20ClNO . It is a synthetic organic compound used as an intermediate in the production of various drugs and organic compounds .

Synthesis Analysis

The synthesis of 4-(Propoxymethyl)piperidine hydrochloride involves a series of sequential C-H and C-C bond functionalizations . A common method for the synthesis of piperidine derivatives involves the conjugate reduction of dihydropyridones . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .Molecular Structure Analysis

The molecular structure of 4-(Propoxymethyl)piperidine hydrochloride is characterized by a six-membered ring with five carbon atoms and one nitrogen atom . The average mass of the molecule is 243.730 Da .Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . 4-(Propoxymethyl)piperidine hydrochloride is a white crystalline solid with a melting point range of 185-189°C and is soluble in water .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks for drug construction. Their six-membered ring structure, containing one nitrogen and five carbon atoms, makes them versatile for functionalization. Researchers have explored various synthetic methods for substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The piperidine moiety appears in over twenty classes of pharmaceuticals and alkaloids. Investigating the pharmacological potential of synthetic and natural piperidines is crucial for drug development.

Anticancer Applications

A specific piperidine derivative, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) , synthesized from Tamoxifen (TAM), has shown promise in both estrogen receptor (ER)-negative (MDA-MB-231) and ER-positive (MCF-7) cancer cells . Further research into piperidine-based anticancer agents is essential.

Kinase Inhibitors

Zhang et al. designed a series of 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold potential for targeted cancer therapy.

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, such as icaridin, interact with the olfactory system of insects, which consists of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) .

Mode of Action

It is presumed that it interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues

Biochemical Pathways

It is known that piperidine and its derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways are involved in cell migration, cell cycle regulation, and survivability of cancer cells .

Result of Action

It is known that piperidine and its derivatives can inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

4-(propoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKKPUOPQOHZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propoxymethyl)piperidine hydrochloride | |

CAS RN |

1051919-40-4 | |

| Record name | Piperidine, 4-(propoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3078447.png)

![[3-(Pentafluorophenoxy)propyl]amine hydrochloride](/img/structure/B3078457.png)

![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)

![tert-Butyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate](/img/structure/B3078506.png)

![1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride](/img/structure/B3078509.png)

![1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea](/img/structure/B3078518.png)